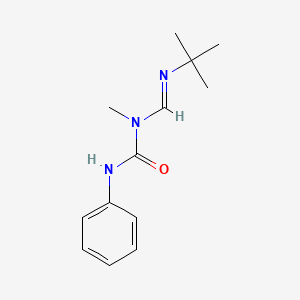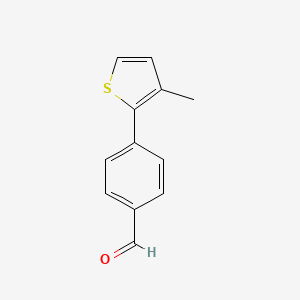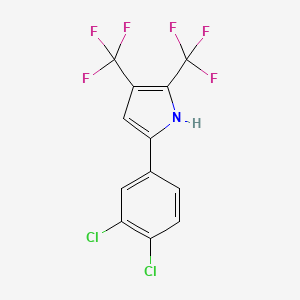![molecular formula C14H14OS B12539442 1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one CAS No. 141968-74-3](/img/structure/B12539442.png)
1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one typically involves the reaction of 4-(methylsulfanyl)naphthalene with propanone under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(Naphthalen-1-yl)propan-1-one: Shares a similar naphthalene ring structure but lacks the methylsulfanyl group.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Contains a similar methylsulfanyl group but differs in the overall structure.
Uniqueness: 1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one is unique due to the presence of both the naphthalene ring and the methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications.
Propiedades
Número CAS |
141968-74-3 |
|---|---|
Fórmula molecular |
C14H14OS |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
1-(4-methylsulfanylnaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C14H14OS/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h4-9H,3H2,1-2H3 |
Clave InChI |
KBITZEWNJZJHKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C2=CC=CC=C21)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)







![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)

![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)

